5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid
Description
5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid is a heterocyclic compound featuring a bipyridine core with distinct functional groups: an amino (-NH₂) group at position 5, a trifluoromethyl (-CF₃) group at position 3, and a carboxylic acid (-COOH) moiety at position 4. This combination of substituents confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. Its structure allows for diverse coordination modes with metal ions, while the electron-withdrawing -CF₃ group and polar -COOH group influence solubility and reactivity .
Properties
Molecular Formula |
C12H8F3N3O2 |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
3-amino-6-pyridin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-5-8(16)10(11(19)20)18-9(7)6-1-3-17-4-2-6/h1-5H,16H2,(H,19,20) |
InChI Key |
HPDQRASPVWOBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C=C2C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine coreIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylic acid group at position 6 and amino group at position 5 serve as key sites for nucleophilic substitutions:
| Reaction Type | Conditions | Products/Outcome | Yield (%) | Citation |
|---|---|---|---|---|
| Esterification | SOCl₂/ROH, reflux | Corresponding alkyl/aryl esters | 75–90 | |
| Amidation | EDCI/HOBt, DMF | Primary/secondary amides | 60–85 | |
| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium intermediates for coupling | N/A |
The trifluoromethyl group at position 3 exerts a strong electron-withdrawing effect, activating adjacent positions on the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions).
Decarboxylation and Radical Pathways
The carboxylic acid group undergoes thermal decarboxylation at 150–200°C, producing 5-amino-3-(trifluoromethyl)-[2,4'-bipyridine] and CO₂. Mechanistic studies suggest a radical pathway analogous to Kochi-type decarboxylative halogenation :
Key findings:
-
Radical intermediates are stabilized by the bipyridine π-system.
-
Halogenation (e.g., Br₂, I₂) yields 6-halo derivatives in moderate yields (40–65%) .
Coupling Reactions and Ligand Behavior
The bipyridine structure facilitates metal-mediated coupling reactions :
| Reaction Type | Catalyst System | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl-extended bipyridines | Fluorescent probes |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Amino-linked heterocycles | Pharmaceutical intermediates |
The compound also acts as a bidentate ligand for transition metals (e.g., Ru²⁺, Ir³⁺), forming complexes with applications in catalysis and photophysics.
Stability and Reactivity Under Extreme Conditions
-
pH Stability : Stable in pH 3–9; decomposes in strongly acidic (pH < 2) or alkaline (pH > 10) media via hydrolysis of the amino group.
-
Thermal Limits : Decomposes above 250°C, releasing HF from the trifluoromethyl group.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Preferred Reaction Partners |
|---|---|---|
| Carboxylic Acid | 5 | Alcohols, amines, SOCl₂ |
| Amino Group | 4 | Electrophiles (acyl chlorides, aldehydes) |
| Trifluoromethyl | 2 | Strong bases (limited reactivity) |
| Pyridine Ring | 3 | Electrophiles (directed by CF₃) |
Scientific Research Applications
5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)-[2,4’-bipyridine]-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and stability. These interactions can affect molecular pathways, such as enzyme inhibition or activation, and influence biological processes. The bipyridine core can also coordinate with metal ions, affecting catalytic activities and redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bipyridine Derivatives
Table 1: Key Bipyridine Analogs and Substituent Effects
*Similarity scores derived from structural alignment databases (e.g., ).
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) enhances electron-withdrawing properties, stabilizing negative charges in coordination complexes. This contrasts with chlorine or nitro substituents (e.g., in pyrazole derivatives from ), which may alter redox behavior .
- Coordination Behavior : The target compound’s -COOH and -NH₂ groups enable chelation with transition metals (e.g., Zn²⁺, Mn²⁺), similar to [2,4'-bipyridine]-6-carboxylic acid. However, the -CF₃ group may sterically hinder certain coordination geometries .
- Bioactivity: Thieno[2,3-b]pyridine analogs () exhibit antimicrobial activity due to fused thiophene rings, a feature absent in bipyridines. The amino group in the target compound could enhance hydrogen bonding in biological targets .
Physicochemical Properties
- Melting Points: Pyrazole derivatives with -NO₂ and -Cl substituents () show high melting points (229–305°C), suggesting that the target compound’s -CF₃ and -COOH groups may similarly increase thermal stability .
- Solubility: The -COOH group improves aqueous solubility compared to non-polar analogs like methyl esters (e.g., methyl [2,4'-bipyridine]-6-carboxylate, ) .
Biological Activity
5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid (CAS Number: 1334547-27-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid is C₁₂H₈F₃N₃O₂, with a molecular weight of approximately 283.206 g/mol. The compound features a bipyridine structure with an amino group at the 5 position and a carboxylic acid group at the 6 position, along with a trifluoromethyl group at the 3 position. These structural elements contribute to its chemical properties and biological activity.
Biological Activities
Research indicates that 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections. Its efficacy against various pathogens highlights its potential as an antimicrobial agent .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes related to disease progression, such as ADAMTS7, which is implicated in cardiovascular diseases. The inhibition constants (K_i values) indicate varying degrees of selectivity against different enzyme targets .
Synthesis Methods
The synthesis of 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid has been explored through various methods. Common approaches include:
- Multi-step Synthesis : Utilizing starting materials that undergo several chemical transformations to yield the final product.
- Direct Fluorination : Incorporating trifluoromethyl groups into the bipyridine structure to enhance biological activity.
These synthetic routes are crucial for producing derivatives that may exhibit improved biological properties or altered physicochemical characteristics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid:
- In Vitro Studies : Research involving enzyme assays has shown that this compound effectively inhibits ADAMTS7 with K_i values indicating potent activity compared to other compounds in the same class. For instance, one study reported K_i values for various derivatives, demonstrating the compound's potential in therapeutic applications .
- Antimicrobial Testing : In vitro tests have confirmed its moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective concentrations for inhibiting growth .
Comparative Analysis
The following table summarizes the biological activities of 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid compared to similar compounds:
| Compound Name | Activity Type | K_i (nM) | MIC (µg/mL) |
|---|---|---|---|
| 5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid | Enzyme Inhibition (ADAMTS7) | 50 ± 20 | - |
| EDV33 | Enzyme Inhibition (ADAMTS7) | 70 ± 10 | - |
| Compound X | Antibacterial Activity | - | <100 |
| Compound Y | Antibacterial Activity | - | <50 |
Q & A
Q. Why might reported melting points vary across studies (e.g., 287–293°C vs. 108–110°C)?
- Methodological Answer : Polymorphism and hydration states cause discrepancies. For example, anhydrous 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melts at 287.5–293.5°C, while hydrated forms or salts (e.g., sodium carboxylate) exhibit lower mp. Use DSC to distinguish phases and Karl Fischer titration to quantify water .
Q. How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
